2-Bromopropionic-2,3,3,3-D4 acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

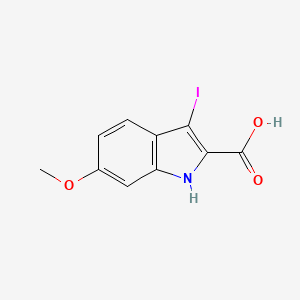

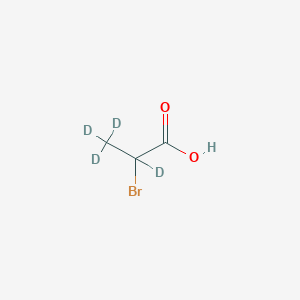

2-Bromopropionic-2,3,3,3-D4 acid is a clear colorless to yellowish liquid after melting . It is soluble in water and miscible with alcohol, ether, chloroform, and benzene . It is a versatile reactant used in emulsion polymerization in the preparation of reversible addition-fragmentation chain transfer (RAFT) agent .

Synthesis Analysis

The synthesis of 2-Bromopropionic acid involves adding propionic acid and phosphorus trichloride to the reaction kettle, keeping the temperature at 80°C, slowly adding bromine to the reaction solution dropwise, and heating up to 85°C after the addition of bromine . The temperature is raised to 100°C when the color of bromine disappears completely, which takes about 23h . Then the bromine and hydrobromic acid are recovered under reduced pressure, and the finished product is obtained by distillation under reduced pressure .Molecular Structure Analysis

The molecular formula of 2-Bromopropionic-2,3,3,3-D4 acid is C3HBrD4O2 . Its molecular weight is 157 . The IUPAC Standard InChI is InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3, (H,5,6) .Chemical Reactions Analysis

The chemical reactions of 2-Bromopropionic acid involve de-protonation reactions . The reaction is C3H4BrO2- + H+ = C3H5BrO2 .Physical And Chemical Properties Analysis

2-Bromopropionic-2,3,3,3-D4 acid is a clear colorless to yellowish liquid after melting . It is soluble in water, miscible with alcohol, ether, chloroform, and benzene . Its boiling point is 476.2 K and its density is 1.7 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Chemical Kinetics and Reaction Mechanisms : The study of the kinetics and mechanisms of 2-Bromopropionic acid is a significant area of research. For instance, the kinetics of the gas phase pyrolyses of methyl 2-bromopropionate and 2-bromopropionic acid were explored to understand the reaction mechanisms at different temperatures and pressures (Chuchani et al., 1991).

Synthesis and Material Science : The compound is used in the synthesis of various materials, including polymerization initiators and inorganic−organic core−shell nanoparticles. For example, 2-Bromopropionic acid 2-(4-phenylazophenyl)ethyl ester was used in atom transfer radical polymerization of methyl methacrylate (Wang et al., 2005).

Catalysis and Green Chemistry : The compound has been utilized in innovative catalysis methods. For example, a study on the vanadium(V)-catalyzed oxidative bromination of alkenols and alkenes in alkyl carbonates utilized 3-bromopropionic acid (Brücher & Hartung, 2011).

Biochemical and Environmental Studies : There's research on the biological cleavage of carbon-halogen bonds and the metabolism of related compounds in various organisms. For example, the metabolism of 3-bromopropanol by Pseudomonas sp. involves converting 3-bromopropanol to 3-bromopropionic acid (Castro & Bartnicki, 1965).

Pharmaceutical Applications : The compound finds usage in process research and development of pharmaceuticals, such as in the large-scale manufacturing of l-alanyl-l-glutamine, a component of parenteral nutrition (Sano et al., 2000).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-bromo-2,3,3,3-tetradeuteriopropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5BrO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)/i1D3,2D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MONMFXREYOKQTI-MZCSYVLQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C(=O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromopropionic-2,3,3,3-D4 acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-ethyl-5-[2-(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B1381387.png)

![ethyl 5-oxo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylate](/img/structure/B1381391.png)

![2-Bromo-5-fluorobenzo[b]furan-3(2H)-one](/img/structure/B1381396.png)

![1-Benzyl-3-methyl-1,4-dihydropyrazolo[4,3-c]pyrazole](/img/structure/B1381402.png)